![molecular formula C17H21N3OS B2808432 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide CAS No. 392253-02-0](/img/structure/B2808432.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a five-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
Pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Physical And Chemical Properties Analysis
Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents .
Scientific Research Applications
- Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. The synthesis of ceftolozane involves tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate as a crucial intermediate . Ceftolozane demonstrates good tolerance, a broad antibacterial spectrum, and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa.
- Researchers have explored the use of related compounds in inhibiting viral proteases. For instance, N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides have been investigated as noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . These inhibitors hold promise for antiviral drug development.
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives have been evaluated for their antifungal effects. Computational docking studies against the Sterol 14-alpha demethylase (CYP51) protein from Candida albicans revealed potential antifungal activity .
- The 1H-pyrazolo[3,4-b]pyridine scaffold, which includes compounds like our target, has been used for a wide range of biological targets. The substituents at position C3 significantly influence the nature of the compound and its potential applications .
- Researchers have developed alternative methods for synthesizing similar compounds. These routes involve bromination, benzyl protection, and halogen exchange reactions, leading to the formation of related structures .
Antibiotic Development
Viral Protease Inhibition
Fungicidal Properties
Biological Targets
Alternative Synthesis Routes
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely depending on their specific chemical structure and the biological system in which they are acting. Some pyrazole derivatives have been found to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
Safety and Hazards
Future Directions
The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation in high yields, easy workup procedure, and mild reaction conditions . Future research may focus on developing new synthetic methods and exploring the biological activities of novel pyrazole derivatives.
properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-5-7-12(8-6-11)16(21)18-15-13-9-22-10-14(13)19-20(15)17(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZAAQJWMDDMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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